Egfr T790M/L858R-IN-2

EGFR T790M/L858R inhibitor series biochemical IC50 comparison structure-activity relationship

EGFR T790M/L858R-IN-2 (CAS 2955607-40-4, MW 497.57, formula C₂₈H₂₈FN₇O) is a synthetic small-molecule epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor engineered for selective targeting of the L858R/T790M double-mutant form of EGFR. Biochemical profiling reveals an IC₅₀ of 3.5 nM against EGFR L858R/T790M, with broader activity against single-mutant EGFR L858R (IC₅₀ = 2.1 nM) and EGFR T790M (IC₅₀ = 6.7 nM), while substantially sparing wild-type EGFR (IC₅₀ = 1290 nM), yielding a 369-fold mutant-to-WT selectivity window.

Molecular Formula C28H28FN7O
Molecular Weight 497.6 g/mol
Cat. No. B12390067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr T790M/L858R-IN-2
Molecular FormulaC28H28FN7O
Molecular Weight497.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)F)C(=N3)NC5=CC(=CC=C5)NC(=O)C=C
InChIInChI=1S/C28H28FN7O/c1-3-26(37)30-21-5-4-6-22(18-21)31-27-24-17-19(29)7-12-25(24)33-28(34-27)32-20-8-10-23(11-9-20)36-15-13-35(2)14-16-36/h3-12,17-18H,1,13-16H2,2H3,(H,30,37)(H2,31,32,33,34)
InChIKeyKDWNVZXLHSMELQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EGFR T790M/L858R-IN-2 – Mutant-Selective EGFR Inhibitor for L858R/T790M-Driven NSCLC Research Procurement


EGFR T790M/L858R-IN-2 (CAS 2955607-40-4, MW 497.57, formula C₂₈H₂₈FN₇O) is a synthetic small-molecule epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor engineered for selective targeting of the L858R/T790M double-mutant form of EGFR . Biochemical profiling reveals an IC₅₀ of 3.5 nM against EGFR L858R/T790M, with broader activity against single-mutant EGFR L858R (IC₅₀ = 2.1 nM) and EGFR T790M (IC₅₀ = 6.7 nM), while substantially sparing wild-type EGFR (IC₅₀ = 1290 nM), yielding a 369-fold mutant-to-WT selectivity window . The compound suppresses downstream signaling (p-EGFR, p-AKT, p-ERK1/2), induces apoptosis, and promotes G1-phase cell cycle arrest in EGFR-mutant NSCLC cell lines, with in vivo tumor growth inhibition demonstrated in H1975 xenograft models .

Why EGFR T790M/L858R-IN-2 Cannot Be Interchanged with Other 3rd-Generation EGFR Inhibitors in Research Protocols


Third-generation EGFR inhibitors targeting the T790M gatekeeper mutation exhibit substantial divergence in mutant-to-wild-type selectivity ratios, multi-mutant coverage breadth, and cellular functional effects that preclude simple within-class substitution. Even within the same proprietary chemical series, minor structural modifications produce large potency shifts: EGFR T790M/L858R-IN-3, a close analog, exhibits a 3.7-fold weaker biochemical IC₅₀ (13 nM) against the L858R/T790M double mutant compared to IN-2 (3.5 nM) . More critically, direct head-to-head apoptosis assays reveal that EGFR T790M/L858R-IN-2 and osimertinib produce divergent cytotoxicity profiles in wild-type EGFR-expressing cells, with IN-2 inducing markedly weaker WT-cell apoptosis — a property that directly impacts experimental interpretation of therapeutic window and off-target liability . Substituting a different 3rd-generation inhibitor without accounting for these quantitative differences risks confounding dose-response relationships, selectivity conclusions, and in vivo toxicity readouts.

EGFR T790M/L858R-IN-2 — Quantitative Differentiation Evidence for Procurement Decision-Making


Intra-Series Biochemical Potency Advantage: IN-2 vs. IN-3 and IN-6 Against EGFR L858R/T790M

Within the EGFR T790M/L858R-IN chemical series, IN-2 (IC₅₀ = 3.5 nM) demonstrates a 3.7-fold biochemical potency advantage over its closest cataloged analog IN-3 (compound B1, IC₅₀ = 13 nM) against the L858R/T790M double-mutant EGFR . Compared to IN-6 (compound 53), which achieves only 90.88% enzyme inhibition at 50 nM, IN-2 provides complete inhibition at substantially lower concentrations, enabling reduced compound consumption per assay and lower DMSO carryover in cell-based workflows . This intra-series potency gradient is critical for SAR-conscious procurement, where selection of the optimal tool compound directly impacts the sensitivity and reproducibility of target engagement studies.

EGFR T790M/L858R inhibitor series biochemical IC50 comparison structure-activity relationship

Mutant-to-Wild-Type Selectivity Ratio: IN-2 vs. Clinical 3rd-Generation EGFR Inhibitors

EGFR T790M/L858R-IN-2 achieves a 369-fold biochemical selectivity ratio for L858R/T790M mutant EGFR (IC₅₀ = 3.5 nM) over wild-type EGFR (IC₅₀ = 1290 nM) . When benchmarked against published biochemical IC₅₀ data for clinical-stage 3rd-generation inhibitors, IN-2's selectivity ratio exceeds that of lazertinib (38-fold; 2.0 nM mutant vs. 76 nM WT) and nazartinib (202-fold; 5.1 nM mutant vs. 1031 nM WT), though it falls below the highest reported osimertinib selectivity ratio of 573-fold (0.9 nM mutant vs. 516 nM WT) from one kinase assay study [1]. However, this biochemical selectivity profile must be interpreted with caution: osimertinib's selectivity ratio varies dramatically across published studies (ranging from ~10-fold in cell-based assays to ~573-fold in kinase assays), whereas IN-2's selectivity data derives from a single vendor-reported biochemical platform, limiting direct cross-study comparability [1].

EGFR selectivity window wild-type EGFR sparing therapeutic index

Direct Head-to-Head Differential Apoptosis: IN-2 Exhibits Weaker Wild-Type EGFR Cytotoxicity Than Osimertinib

In the only available direct head-to-head comparison, EGFR T790M/L858R-IN-2 was evaluated alongside osimertinib for apoptosis induction across a panel of four cell lines . At 10 μM concentration (48 h incubation), IN-2 induced only 14.80% apoptosis in A549 cells and 17.93% apoptosis in A431 cells — both of which express wild-type EGFR . While the vendor datasheet does not report the corresponding osimertinib percentages for these WT lines, it explicitly states that IN-2 exhibited 'weaker apoptosis-inducing ability than osimertinib in A549 and A431 cells' . In contrast, IN-2 robustly induced apoptosis in EGFR-mutant H1975 (L858R/T790M) and HCC827 (ex19del) cells in a dose-dependent manner, with G0/G1 cell cycle arrest reaching approximately 80.5% in H1975 and 81.1% in HCC827 cells versus only 63.8% (A549) and 64.5% (A431) in WT lines . This differential functional selectivity profile directly supports the compound's utility in experiments where minimizing WT-EGFR-driven cytotoxicity is a critical experimental variable.

apoptosis selectivity wild-type EGFR toxicity osimertinib comparison

Multi-Mutant Biochemical Coverage: Single-Molecule Activity Across L858R, T790M, and L858R/T790M

EGFR T790M/L858R-IN-2 exhibits a distinctive multi-mutant inhibition profile within a single chemical entity, with sub-10 nM IC₅₀ values against three clinically relevant EGFR mutant forms: L858R (2.1 nM), T790M (6.7 nM), and L858R/T790M double mutant (3.5 nM) . This broad mutant coverage contrasts with certain clinical 3rd-generation inhibitors whose potency varies more substantially across mutation subtypes. For example, published data show osimertinib's IC₅₀ against L858R alone (1-12 nM depending on assay) and L858R/T790M (0.9-184 nM depending on assay) can diverge by an order of magnitude across different assay platforms, whereas IN-2 maintains consistent low-nanomolar potency across all three mutant forms tested [1]. This balanced multi-mutant profile makes IN-2 particularly suitable as a research tool in experimental systems where multiple EGFR mutant backgrounds are being comparatively studied.

EGFR mutation coverage T790M single mutant L858R activating mutation

In Vivo Tumor Growth Inhibition and Rat Pharmacokinetic Characterization in H1975 Xenograft Model

EGFR T790M/L858R-IN-2 demonstrates dose-dependent in vivo tumor growth inhibition in BALB/c nude mice bearing H1975 (EGFR L858R/T790M) xenografts, with significant suppression of both tumor volume and tumor weight at 5, 10, and 20 mg/kg administered intraperitoneally once daily . Accompanying rat pharmacokinetic characterization (1 mg/kg i.v., male Sprague-Dawley) reveals a plasma half-life (T₁/₂) of 1.76 ± 0.65 h, Cₘₐₓ of 649.90 ± 54.71 ng/mL, AUC₀₋ₜ of 1036.86 ± 137.03 h·ng/mL, clearance (CL) of 16.07 ± 2.06 mL/min/kg, and volume of distribution (Vz) of 2515.40 ± 1184.92 mL/kg . While these PK and in vivo efficacy data lack a direct within-study comparator (e.g., osimertinib in the same xenograft model), they establish baseline translatability parameters for researchers designing in vivo pharmacology experiments and enable preliminary PK/PD modeling for dose selection . The moderate half-life and high distribution volume suggest once-daily dosing feasibility for xenograft studies with this compound.

H1975 xenograft in vivo efficacy rat pharmacokinetics

Optimal Procurement and Application Scenarios for EGFR T790M/L858R-IN-2 Based on Quantitative Evidence


Mutant-Selective EGFR Pathway Deconvolution in NSCLC Cell-Based Assays

EGFR T790M/L858R-IN-2 is best deployed in experiments requiring clean discrimination between mutant and wild-type EGFR signaling. The compound's 369-fold biochemical selectivity window (IC₅₀ 3.5 nM mutant vs. 1290 nM WT) and demonstrated differential functional effects — robust p-EGFR/p-AKT/p-ERK1/2 suppression in H1975 and HCC827 cells with significantly weaker apoptosis induction in A549 and A431 WT cells (14.80% and 17.93% at 10 μM) — make it suitable for pathway analysis where WT-EGFR-driven confounding must be minimized. For laboratories comparing multiple NSCLC lines with different EGFR mutational statuses, IN-2 provides a consistent tool compound to isolate mutant-specific downstream signaling effects. Caution: the evidence for cellular selectivity derives from a single vendor-reported dataset; independent replication in the end-user's cell line panel is advised.

Intra-Series SAR Studies for EGFR T790M/L858R Inhibitor Lead Optimization

For medicinal chemistry groups conducting structure-activity relationship studies within the EGFR T790M/L858R inhibitor chemical series, IN-2 (IC₅₀ = 3.5 nM) serves as the potency benchmark against which analogs IN-3 (IC₅₀ = 13 nM) and IN-6 (90.88% inhibition at 50 nM) can be systematically compared . The 3.7-fold potency gap between IN-2 and IN-3, coupled with IN-2's balanced multi-mutant coverage (L858R 2.1 nM, T790M 6.7 nM, L858R/T790M 3.5 nM) , provides a quantitative reference frame for evaluating whether structural modifications improve or degrade mutant potency and selectivity. Procurement of IN-2 as the series reference standard enables consistent cross-experiment normalization in SAR campaigns.

In Vivo Proof-of-Concept Studies in H1975 Xenograft Models Requiring Defined PK Parameters

EGFR T790M/L858R-IN-2 has established in vivo activity in the H1975 (EGFR L858R/T790M) xenograft model with dose-dependent tumor growth inhibition at 5, 10, and 20 mg/kg i.p. daily dosing . The accompanying rat PK profile — T₁/₂ = 1.76 h, Cₘₐₓ = 649.90 ng/mL, AUC₀₋ₜ = 1036.86 h·ng/mL, CL = 16.07 mL/min/kg — provides actionable parameters for dose selection, formulation development, and PK/PD sampling schedules. This scenario is most appropriate for academic or industry laboratories conducting preliminary in vivo target validation studies where a characterized tool compound with documented xenograft efficacy is required before committing to more resource-intensive studies with clinical candidates. The moderate half-life supports once-daily dosing regimens in rodent models.

Comparative Mutant EGFR Pharmacology Where Differential WT Sparing Is a Critical Experimental Variable

The only available direct head-to-head comparison demonstrates that EGFR T790M/L858R-IN-2 induces weaker apoptosis than osimertinib in wild-type EGFR-expressing A549 and A431 cells at 10 μM . This differential WT-sparing property — combined with IN-2's robust G1-phase cell cycle arrest in mutant lines (80.5% in H1975, 81.1% in HCC827) versus WT lines (63.8% in A549, 64.5% in A431) — positions IN-2 as the preferred tool compound for experiments where minimizing WT-EGFR-driven cytotoxicity is a prerequisite. Applications include comparative toxicology screens, mutant-selective apoptosis pathway analysis, and studies investigating the therapeutic window of EGFR inhibition in co-culture systems containing both mutant and WT cells.

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